7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
描述
This compound belongs to the pyrido-triazolo-pyrimidine family, characterized by a fused tricyclic core structure. The molecule features a 7-[2-(3,4-dimethoxyphenyl)ethyl] substituent and a 2-pyridin-4-yl group. Its molecular formula is C₂₅H₂₄N₆O₃, with a molecular weight of 456.5 g/mol (calculated).
属性
分子式 |
C23H20N6O3 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H20N6O3/c1-31-19-4-3-15(13-20(19)32-2)7-11-28-12-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-5-9-24-10-6-16/h3-6,8-10,12-14H,7,11H2,1-2H3 |
InChI 键 |
QSIUKRRDKYREAA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5)OC |
产品来源 |
United States |
准备方法
Formation of the Triazolopyrimidine Core
Reaction of 3-amino-1,2,4-triazole with 2-chloronicotinic acid derivatives under basic conditions generates the triazolopyrimidine intermediate. In a representative protocol, 2-hydrazinonicotinic acid reacts with dimethyl-N-cyanoimidodithiocarbonate in ethanol with triethylamine catalysis, followed by acid-mediated cyclization to yield 2-methylthio-pyrido-triazolopyrimidin-5-one.
Optimized Conditions
Substitution at C-2 is achieved by replacing dimethyl-N-cyanoimidodithiocarbonate with pyridin-4-yl isocyanate derivatives, introducing the pyridin-4-yl group early in the synthesis.
Introduction of the 2-(3,4-Dimethoxyphenyl)ethyl Side Chain
The 7-position substituent is installed via N-alkylation using 2-(3,4-dimethoxyphenyl)ethyl bromide or iodide.
Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl] Intermediates
The side chain precursor, 2-(3,4-dimethoxyphenyl)ethylamine, is acylated with trifluoroacetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide, as described in. Deprotection under basic conditions yields the free amine, which undergoes alkylation with the triazolopyrimidine core.
Key Data
Functionalization and Final Coupling
Suzuki-Miyaura Cross-Coupling for Pyridin-4-yl Attachment
For late-stage introduction of the pyridin-4-yl group, palladium-catalyzed cross-coupling between 2-chloro intermediates and pyridin-4-ylboronic acid is employed. Optimized conditions from include:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (3:1)
-
Yield: 68–75%
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies show DMF outperforms ethanol in cyclocondensation steps due to enhanced solubility of intermediates (Table 1).
Table 1: Solvent Screening for Core Synthesis
| Entry | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | DMF | 120 | 89 |
| 2 | EtOH | 80 | 74 |
Scalability
Gram-scale synthesis is feasible using neat conditions for cyclocondensation, achieving 70% yield with 5.0 equiv. of anthranilic ester.
Analytical Characterization
Spectroscopic Validation
化学反应分析
反应类型
7-[2-(3,4-二甲氧基苯基)乙基]-2-吡啶-4-基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中特定原子的氧化态。
取代: 取代反应可以将特定的原子或基团替换为不同的原子或基团,从而可能改变化合物的性质。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。反应条件可能因所需转化而异,但通常涉及控制温度、特定溶剂和催化剂。
主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化的衍生物,而取代反应可以引入新的官能团,如卤素或烷基。
科学研究应用
7-[2-(3,4-二甲氧基苯基)乙基]-2-吡啶-4-基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮具有多种科学研究应用,包括:
化学: 该化合物被用作合成更复杂分子的构建模块,并在反应机理研究中用作模型化合物。
生物学: 它因其潜在的生物活性而被研究,包括抗菌、抗癌和抗炎特性。
医学: 该化合物正在被研究以了解其潜在的治疗应用,特别是在针对特定生物途径的药物开发中。
工业: 由于其独特的化学性质,它可能用于开发新材料,如聚合物和涂料。
作用机制
7-[2-(3,4-二甲氧基苯基)乙基]-2-吡啶-4-基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮的作用机制涉及其与生物系统中特定分子靶标的相互作用。这些靶标可能包括酶、受体和其他在各种细胞过程中起关键作用的蛋白质。该化合物的作用通过调节这些靶标而介导,导致细胞信号通路和生理反应发生改变。
相似化合物的比较
Key Observations :
- Lipophilicity : The target compound’s 3,4-dimethoxyphenyl-ethyl chain confers higher lipophilicity than analogs with smaller substituents (e.g., methoxyethyl or furylmethyl) .
- Solubility: Amino or methoxy groups (e.g., in ) improve aqueous solubility compared to the target’s bulky dimethoxyphenyl group.
- Bioactivity Potential: The pyridin-4-yl group in the target compound may offer distinct binding interactions compared to pyridin-3-yl () or methoxyphenyl () analogs.
Bioactivity Trends in Analogous Compounds
Though direct data for the target compound is lacking, insights from structurally related compounds suggest:
- Ferroptosis Induction : Certain triazolopyrimidines may act as ferroptosis-inducing agents (FINs), as seen in ’s discussion of natural and synthetic compounds triggering selective cell death in cancer cells .
生物活性
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its potential therapeutic applications. Its unique structure allows for various interactions with biological targets, particularly in the realm of cancer treatment.
Chemical Structure and Properties
The compound belongs to a class of heterocycles that integrate multiple ring systems—specifically pyridine, pyrimidine, and triazole. This structural diversity enhances its pharmacological profile and makes it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| CAS Number | Not specified |
Research indicates that this compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, thereby inhibiting cell cycle progression. This mechanism positions it as a potential candidate for cancer therapy where regulation of cell proliferation is crucial .
Anticancer Properties
Studies have demonstrated significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 3.35 to 16.79 μM across different cell lines .
Binding Affinity Studies
The binding affinity and specificity of the compound can be assessed using techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help elucidate its mechanism of action and optimize its efficacy as a therapeutic agent .
Study 1: Inhibition of CDK2
A study focused on the compound's ability to inhibit CDK2 revealed that it effectively disrupts the enzyme's interaction with cyclin A2. This disruption leads to cell cycle arrest in the G1 phase, highlighting its potential use in treating cancers characterized by uncontrolled cell proliferation .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the compound's cytotoxic effects across a panel of human cancer cell lines. The results indicated that it possesses considerable activity against several types of cancer cells, supporting its development as an anticancer agent .
常见问题
Q. What synthetic methodologies are recommended for constructing the pyrido-triazolo-pyrimidine core of this compound?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclization and substitution. A common approach involves:
- Cyclocondensation : Reacting substituted pyridines or pyrimidines with triazole precursors under acidic or basic conditions to form the fused triazolo-pyrimidine ring .
- Functionalization : Introducing substituents (e.g., 3,4-dimethoxyphenyl or pyridinyl groups) via nucleophilic substitution or Grignard reactions .
- Purification : Chromatography or recrystallization to achieve >95% purity, validated by HPLC or NMR .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, especially for novel derivatives .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Enzyme Inhibition Assays : Test interactions with kinases or receptors using fluorescence polarization or radioligand binding .
- Cell Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Computational Docking : Predict binding affinity to targets like DNA topoisomerases or protein kinases using molecular modeling software .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Catalyst Screening : Test bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve yields by 20–30% compared to conventional heating .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility and reaction kinetics .
Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to identify rapid clearance or poor absorption .
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Purity Verification : Re-test the compound for impurities (e.g., by LC-MS) that may interfere with assays .
Q. What strategies are effective for designing SAR studies on this compound’s substituents?
- Systematic Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic moieties to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute the pyridinyl group with quinoline or isoquinoline to enhance target engagement .
- Activity Cliffs : Compare IC₅₀ values across analogs to identify critical substituents (e.g., methoxy vs. ethoxy groups) .
Data Analysis and Experimental Design
Q. How should researchers statistically validate biological activity in heterogeneous assay formats?
- Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
- Replicate Design : Include ≥3 biological replicates and technical triplicates to account for inter-experimental variability .
- Negative Controls : Compare to structurally similar inactive analogs to confirm specificity .
Q. What experimental controls are essential when assessing off-target effects in kinase inhibition studies?
- Broad-Panel Screening : Test against kinase families (e.g., tyrosine kinases, CDKs) to identify selectivity profiles .
- ATP-Competition Assays : Determine if inhibition is ATP-competitive using increasing ATP concentrations .
- Inactive Mutant Kinases : Use mutated enzymes (e.g., kinase-dead mutants) to confirm on-target effects .
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